2-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}ethanamine
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Overview
Description
2-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}ethanamine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}ethanamine typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the chlorophenoxy group: This step involves the reaction of the oxadiazole intermediate with 2-chlorophenol in the presence of a suitable base, such as potassium carbonate, to form the chlorophenoxy-substituted oxadiazole.
Attachment of the ethanamine side chain: The final step involves the reaction of the chlorophenoxy-substituted oxadiazole with an appropriate amine, such as ethylenediamine, under suitable conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of bases like potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives such as oxides and hydroxides.
Reduction: Reduced derivatives such as amines and alcohols.
Substitution: Substituted products with various functional groups replacing the chlorophenoxy group.
Scientific Research Applications
2-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}ethanamine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.
Materials Science: It can be used in the development of advanced materials such as polymers and coatings with specific properties.
Biological Research: The compound can be used as a probe to study various biological processes and pathways, particularly those involving oxidative stress and inflammation.
Industrial Applications: It can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, particularly those involved in oxidative stress and inflammatory responses. The presence of the chlorophenoxy group allows it to interact with hydrophobic pockets in proteins, while the oxadiazole ring can form hydrogen bonds and other interactions with active sites.
Comparison with Similar Compounds
Similar Compounds
2-{3-[(2-Bromophenoxy)methyl]-1,2,4-oxadiazol-5-yl}ethanamine: Similar structure with a bromine atom instead of chlorine.
2-{3-[(2-Fluorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}ethanamine: Similar structure with a fluorine atom instead of chlorine.
2-{3-[(2-Methylphenoxy)methyl]-1,2,4-oxadiazol-5-yl}ethanamine: Similar structure with a methyl group instead of chlorine.
Uniqueness
2-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}ethanamine is unique due to the presence of the chlorophenoxy group, which imparts specific chemical and biological properties. The chlorine atom enhances the compound’s hydrophobicity and ability to interact with hydrophobic pockets in proteins, making it a valuable scaffold for drug design and other applications.
Properties
IUPAC Name |
2-[3-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2/c12-8-3-1-2-4-9(8)16-7-10-14-11(5-6-13)17-15-10/h1-4H,5-7,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMOLCBTYWAVGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=NOC(=N2)CCN)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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